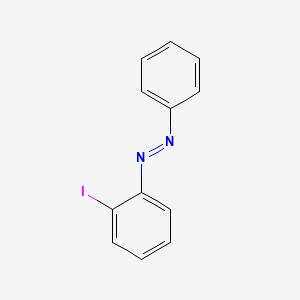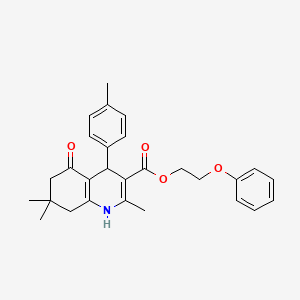![molecular formula C20H15ClN6O4S B11690506 (4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "(4Z)-4-[2-(2-cloro-4-nitrofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona" es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluida una hidrazona, tiazol y pirazolona. Los compuestos con tales estructuras a menudo son de interés en química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un enfoque común podría incluir:
Formación de la hidrazona: Reacción de 2-cloro-4-nitrobenzaldehído con hidracina para formar el intermedio de hidrazona.
Formación de tiazol: Síntesis del anillo de tiazol a través de una reacción de ciclación que involucra 4-(4-metoxifenil)-1,3-tiazol.
Ensamblaje final: Combinación de los intermedios de hidrazona y tiazol en condiciones específicas para formar el compuesto final.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las condiciones de reacción para la síntesis a gran escala, incluido el control de la temperatura, la selección de solventes y las técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a una amina.
Reducción: La hidrazona se puede reducir a una hidracina.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Usando agentes oxidantes como permanganato de potasio.
Reducción: Empleo de agentes reductores como borohidruro de sodio.
Sustitución: Utilizando nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría usarse como un bloque de construcción para sintetizar moléculas más complejas o como un ligando en química de coordinación.
Biología
Biológicamente, los compuestos con estructuras similares se han estudiado por sus propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina
En medicina, estos compuestos podrían investigarse por su potencial como agentes terapéuticos debido a su capacidad de interactuar con diversos objetivos biológicos.
Industria
Industrialmente, el compuesto podría usarse en el desarrollo de nuevos materiales o como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción dependería de la actividad biológica específica del compuesto. Generalmente, estos compuestos podrían interactuar con enzimas o receptores, inhibiendo o activando vías específicas. Los objetivos moleculares podrían incluir proteínas involucradas en la señalización celular o los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- (4Z)-4-[2-(2-clorofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona
- (4Z)-4-[2-(2-nitrofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona
Singularidad
La singularidad del compuesto radica en su combinación específica de grupos funcionales, que puede conferir actividades biológicas y reactividad química únicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C20H15ClN6O4S |
|---|---|
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15ClN6O4S/c1-11-18(24-23-16-8-5-13(27(29)30)9-15(16)21)19(28)26(25-11)20-22-17(10-32-20)12-3-6-14(31-2)7-4-12/h3-10,25H,1-2H3 |
Clave InChI |
GGYQSXRWGKIAGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690424.png)

![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690437.png)
![(5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11690442.png)
![Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11690444.png)
![4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11690450.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)

![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)

![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)

![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)
